

# Application Note: HPLC Method for Quantification of Sofosbuvir Impurity C

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## Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363

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## Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory agencies require the monitoring and control of these impurities. This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir and its process-related impurity, **Sofosbuvir Impurity C** (often referred to as the phosphoryl impurity). The method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical dosage forms.

## Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its related impurities.[2][3]

### 1. Materials and Reagents

- Sofosbuvir reference standard
- **Sofosbuvir Impurity C** reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)

- Water (HPLC grade, filtered and degassed)
- Methanol (HPLC grade)
- Tablets containing Sofosbuvir

## 2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5  $\mu$ m particle size, or equivalent.[2][3]
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic acid in water and acetonitrile.[2][3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.[3]
- Detection Wavelength: 260 nm.[2][3]
- Injection Volume: 20  $\mu$ L.

## 3. Preparation of Solutions

- Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[3]
- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400  $\mu$ g/mL.[3]
- Standard Stock Solution of **Sofosbuvir Impurity C**: Accurately weigh and dissolve 2.5 mg of **Sofosbuvir Impurity C** reference standard in 100 mL of diluent to obtain a concentration of 25  $\mu$ g/mL.[3]
- Working Standard Solution: Mix 5 mL of the Sofosbuvir standard stock solution and 5 mL of the **Sofosbuvir Impurity C** standard stock solution in a 50 mL volumetric flask and dilute to

volume with the diluent. This solution contains 40 µg/mL of Sofosbuvir and 2.5 µg/mL of **Sofosbuvir Impurity C**.

- Sample Preparation (Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
  - Dilute to volume with the diluent and mix well.
  - Filter the solution through a 0.45 µm nylon syringe filter.
  - Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir.

#### 4. System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria are as follows:

- Tailing factor (Asymmetry factor) for Sofosbuvir and Impurity C peaks: Not more than 2.0.
- Theoretical plates for Sofosbuvir and Impurity C peaks: Not less than 2000.
- Relative Standard Deviation (RSD) for the peak areas of five replicate injections: Not more than 2.0%.

#### 5. Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[\[2\]](#)[\[3\]](#)

#### Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Table 1: Chromatographic Parameters

Parameter	Sofosbuvir	Sofosbuvir Impurity C
Retention Time (min)	~3.7	~5.7
Tailing Factor	< 1.5	< 1.5
Theoretical Plates	> 3000	> 4000

Note: Retention times are approximate and may vary depending on the specific column and system.

Table 2: Method Validation Data

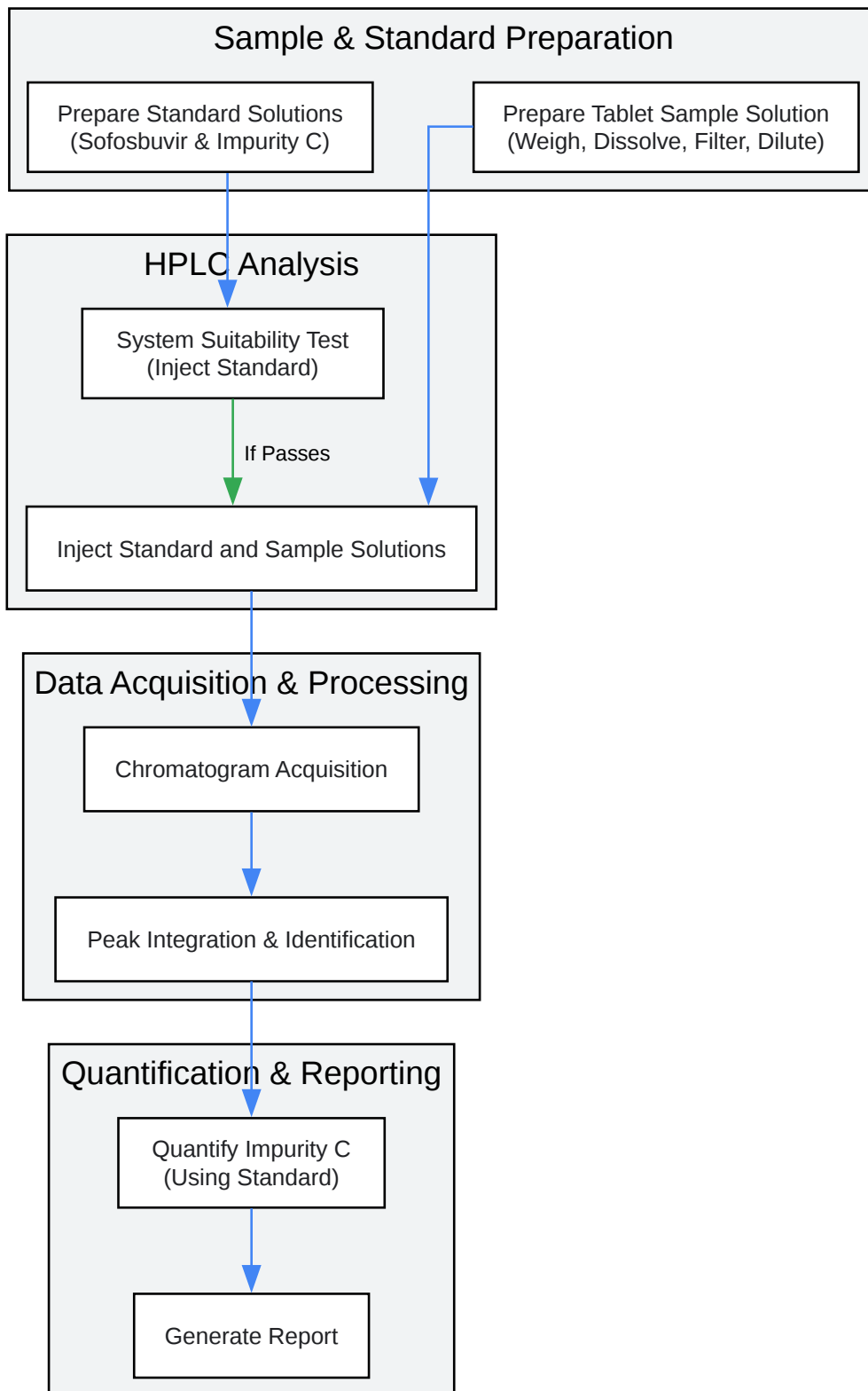
Validation Parameter	Sofosbuvir	Sofosbuvir Impurity C
Linearity Range (µg/mL)	160 - 480	10 - 30
Correlation Coefficient (r <sup>2</sup> )	> 0.999	> 0.999
Limit of Detection (LOD) (µg/mL)	0.04	0.12
Limit of Quantification (LOQ) (µg/mL)	0.125	0.375
Accuracy (% Recovery)	98 - 102%	98 - 102%
Precision (% RSD)	< 2.0%	< 2.0%

### Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative stress conditions.[4][5] The developed HPLC method should be able to separate the main peak of Sofosbuvir from any degradation products formed under these conditions.

### Experimental Workflow and Diagrams

The overall workflow for the quantification of **Sofosbuvir Impurity C** is depicted in the following diagram.



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Caption: Experimental workflow for the HPLC quantification of **Sofosbuvir Impurity C**.

### Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of **Sofosbuvir Impurity C** in bulk drug and pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies.

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